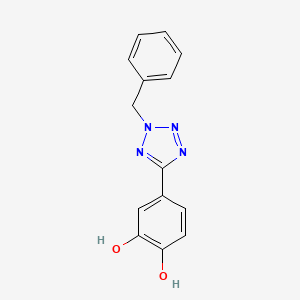

4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol

Description

4-(2-Benzyl-2H-tetrazol-5-yl)benzene-1,2-diol is a benzenediol derivative featuring a 2-benzyl-substituted tetrazole ring at the 4-position of the aromatic core. Its structure combines the redox-active catechol moiety with a lipophilic benzyl-tetrazole group, which may influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

4-(2-benzyltetrazol-5-yl)benzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c19-12-7-6-11(8-13(12)20)14-15-17-18(16-14)9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFXQLMFKARFSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2N=C(N=N2)C3=CC(=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol typically involves the reaction of benzyl chloride with sodium azide to form benzyl azide. This intermediate then undergoes a cycloaddition reaction with a suitable alkyne to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroxy derivatives.

Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.

Scientific Research Applications

4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzene-1,2-diol (catechol) scaffold is widely modified to tune physicochemical and biological properties. Below is a systematic comparison of 4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol with key analogs:

Alkoxy/Thioether-Linked Heterocyclic Derivatives

Compounds with heterocyclic substituents linked via alkoxy or thioether groups (e.g., oxadiazoles, thiadiazoles) share structural similarities in their aromatic cores but differ in substituent chemistry:

Key Differences :

- Stability : Tetrazoles (as in the target compound) are more resistant to hydrolysis compared to oxadiazoles or thiadiazoles, which may degrade under acidic/basic conditions.

- Lipophilicity : The benzyl group in the target compound likely increases lipophilicity (logP) compared to phenyl-thioether analogs, affecting membrane permeability.

- Synthetic Accessibility : Thiadiazole/oxadiazole derivatives are synthesized via cyclization reactions with moderate yields (57–93%) , whereas the tetrazole analog’s discontinuation suggests synthetic challenges .

Alkoxyethyl Derivatives

Alkoxyethyl-substituted benzene-1,2-diols (e.g., 4a–4f) highlight the impact of chain length on physical properties:

Comparison with Target Compound :

- Solubility : Alkoxyethyl derivatives are more polar due to ether linkages, enhancing water solubility compared to the benzyl-tetrazole group.

- Biological Relevance : Alkoxy chains may improve pharmacokinetics (e.g., half-life), whereas the tetrazole’s aromaticity could enhance target binding in enzyme inhibition .

Chlorinated and Aminoethyl Derivatives

Chlorinated catechols (e.g., from HOCl-dopamine reactions) and aminoethyl analogs demonstrate substituent effects on reactivity and toxicity:

Key Differences :

- Reactivity: Chlorinated derivatives (e.g., 4-chloro-5-(2-chloroaminoethyl)benzene-1,2-diol) are potent oxidants, inactivating thiol-dependent enzymes like KGDH . The target compound’s tetrazole group is less reactive but may participate in hydrogen bonding.

Halogenated and Complex Substituents

Bromophenols and isoprenylated stilbenes illustrate diverse functionalization strategies:

Comparison with Target Compound :

- Bioactivity : Halogenation enhances antimicrobial activity , while the tetrazole group may favor interactions with metal ions or enzymes.

- Synthetic Complexity : Isoprenylated derivatives require multi-step synthesis, whereas the target compound’s benzyl-tetrazole group could be introduced via click chemistry or cycloaddition.

Biological Activity

4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol is a complex organic compound that features a tetrazole ring and hydroxyl groups on a benzene ring. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol is C₁₄H₁₂N₄O₂, with a molecular weight of approximately 268.27 g/mol. The presence of both the tetrazole and hydroxyl functional groups enhances its reactivity and interaction with biological targets.

The primary target of 4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol is the P38 MAP kinase , a crucial protein involved in various cellular processes including inflammation and cell differentiation. The compound interacts with this target through hydrogen bonding within the active site, facilitating its biological effects.

Antibacterial Activity

Studies have demonstrated that 4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol exhibits significant antibacterial properties. It has been screened against various bacterial strains, showing effectiveness comparable to standard antibiotics. The compound's ability to disrupt bacterial cell wall synthesis is a key factor in its antibacterial action.

Anticancer Activity

Research indicates that this compound possesses anticancer properties, particularly against specific cancer cell lines. It has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of key signaling pathways associated with cell survival.

Anti-Tuberculosis Activity

Preliminary studies suggest that 4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol may also exhibit anti-TB activity. The compound's mechanism involves inhibiting the growth of Mycobacterium tuberculosis, potentially through interference with metabolic pathways essential for bacterial survival.

Pharmacokinetics

Pharmacokinetic studies indicate that 4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol demonstrates favorable bioavailability and absorption characteristics. It adheres to the Lipinski's Rule of Five, suggesting good oral bioavailability and potential for development as an oral therapeutic agent.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antibacterial | Effective against Gram-positive bacteria; MIC values comparable to standard antibiotics. |

| Study B | Anticancer | Induces apoptosis in breast cancer cell lines; activates caspase pathways. |

| Study C | Anti-TB | Inhibits Mycobacterium tuberculosis growth; potential as a new anti-TB agent. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.